

Mij821 (Onfasprodil): Detailed Application Notes and Protocols for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mij821, also known as onfasprodil, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3] Developed by Novartis, it is under investigation as a rapid-acting antidepressant for treatment-resistant depression.[1][3] Its mechanism of action involves inhibiting the activity of GluN2B-containing NMDA receptors, which is thought to produce antidepressant effects with a potentially lower incidence of the dissociative side effects associated with non-selective NMDA receptor antagonists like ketamine.[1][4]

These application notes provide detailed protocols for the preparation and use of **Mij821** in a laboratory setting, intended to guide researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Mij821** is presented in the table below. This information is essential for accurate solution preparation and experimental design.



Property	Value	Reference
IUPAC Name	6-{(1S)-2-[(3aR,5R,6aS)-5-(2-Fluorophenoxy)hexahydrocycl openta[c]pyrrol-2(1H)-yl]-1-hydroxyethyl}-3-pyridinol	[5]
Molecular Formula	C20H23FN2O3	[5]
Molar Mass	358.413 g/mol	[5]
CAS Number	1892581-29-1	[5]
Solubility	0.7 mM at pH 6.8 (Aqueous)	_
In Vitro IC50 (Human NR2B)	8 nM	_
In Vitro IC50 (Rat NR2B)	6 nM	

Solution Preparation

For laboratory use, preparing accurate and stable solutions of **Mij821** is critical for reproducible experimental results.

Stock Solution Preparation (10 mM in DMSO)

Materials:

- Mij821 (Onfasprodil) powder
- Dimethyl sulfoxide (DMSO), anhydrous
- · Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Protocol:

· Calculate the required mass of Mij821:



- To prepare a 10 mM stock solution, use the following formula:
 - Mass (mg) = 10 mmol/L * 0.001 L/mL * 358.413 g/mol * 1000 mg/g = 3.584 mg/mL
- For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.584 mg of Mij821 powder.

Dissolution:

- Carefully transfer the weighed Mij821 powder into a sterile amber microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO.
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

Storage:

- Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for longterm storage. Protect from light.

Working Solution Preparation

Materials:

- 10 mM Mij821 stock solution in DMSO
- Appropriate sterile aqueous buffer or cell culture medium (e.g., Dulbecco's Phosphate-Buffered Saline (DPBS), Neurobasal Medium)

Protocol:

- Thaw the stock solution:
 - Thaw a single aliquot of the 10 mM Mij821 stock solution at room temperature.



· Serial Dilution:

- Perform serial dilutions of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentrations for your experiment.
- Important: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

Experimental Protocols

The following are example protocols for in vitro assays to characterize the activity of Mij821.

Electrophysiology Assay: Whole-Cell Patch-Clamp on HEK293 Cells Expressing GluN1/GluN2B Receptors

This protocol is adapted from standard methods for assessing NMDA receptor modulators and can be used to determine the IC₅₀ of **Mij821**.[6][7][8]

Materials:

- HEK293 cells stably or transiently expressing human GluN1 and GluN2B subunits
- Cell culture reagents (e.g., DMEM, FBS, antibiotics, selection agents)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 145 NaCl, 4 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, pH 7.4
- Internal solution (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, pH 7.2
- Agonist solution: External solution supplemented with 100 μ M L-glutamate and 10 μ M glycine
- Mij821 working solutions at various concentrations in agonist solution

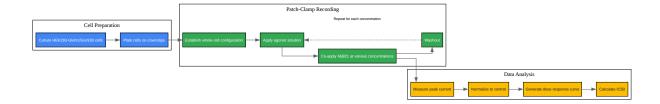


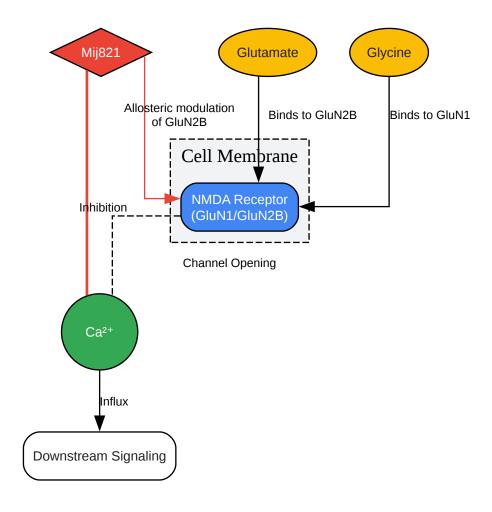
Protocol:

- Cell Culture and Plating:
 - Culture HEK293-GluN1/GluN2B cells according to standard protocols.
 - Plate the cells onto glass coverslips at a suitable density 24-48 hours before the experiment.
- Patch-Clamp Recording:
 - Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
 - \circ Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
 - Establish a whole-cell patch-clamp configuration on a selected cell.
 - Clamp the cell at a holding potential of -70 mV.
- Data Acquisition:
 - Apply the agonist solution to elicit an inward current mediated by the NMDA receptors.
 - Once a stable baseline current is established, co-apply the agonist solution containing different concentrations of Mij821.
 - Record the peak inward current at each concentration of Mij821.
 - Wash out the compound with the agonist solution between applications to allow for recovery of the current.
- Data Analysis:
 - Measure the peak current amplitude in the presence of each Mij821 concentration and normalize it to the control current (agonist alone).



• Plot the normalized current as a function of the **Mij821** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.







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